molecular formula C29H34N4O4 B10963154 N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxamide

N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxamide

Cat. No.: B10963154
M. Wt: 502.6 g/mol
InChI Key: GSVWOMXXMCLLCG-UHFFFAOYSA-N
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Description

5-[(4-ALLYL-2-METHOXYPHENOXY)METHYL]-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-FURAMIDE is a complex organic compound that features a combination of various functional groups, including an allyl group, a methoxyphenoxy group, a benzimidazole moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ALLYL-2-METHOXYPHENOXY)METHYL]-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-FURAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Methoxyphenoxy Intermediate: This involves the reaction of 4-allyl-2-methoxyphenol with an appropriate reagent to introduce the methoxyphenoxy group.

    Benzimidazole Formation: The benzimidazole moiety is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Coupling Reactions: The methoxyphenoxy intermediate is then coupled with the benzimidazole derivative under specific conditions to form the desired compound.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-ALLYL-2-METHOXYPHENOXY)METHYL]-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-FURAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of nitro groups would yield amines.

Scientific Research Applications

5-[(4-ALLYL-2-METHOXYPHENOXY)METHYL]-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-FURAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-ALLYL-2-METHOXYPHENOXY)METHYL]-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes and affecting cellular processes. The allyl and methoxyphenoxy groups may also contribute to its biological activity by modulating its interaction with biological membranes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-ALLYL-2-METHOXYPHENOXY)METHYL]-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-FURAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C29H34N4O4

Molecular Weight

502.6 g/mol

IUPAC Name

N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-5-[(2-methoxy-4-prop-2-enylphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C29H34N4O4/c1-5-10-21-13-15-25(27(19-21)35-4)36-20-22-14-16-26(37-22)28(34)31-29-30-23-11-8-9-12-24(23)33(29)18-17-32(6-2)7-3/h5,8-9,11-16,19H,1,6-7,10,17-18,20H2,2-4H3,(H,30,31,34)

InChI Key

GSVWOMXXMCLLCG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)CC=C)OC

Origin of Product

United States

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